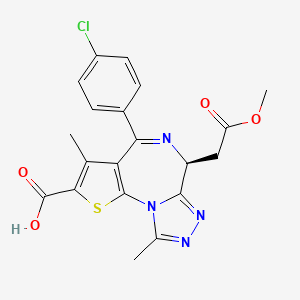PROTAC BET-binding moiety 2
CAS No.: 916493-82-8
Cat. No.: VC5912579
Molecular Formula: C20H17ClN4O4S
Molecular Weight: 444.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 916493-82-8 |
|---|---|
| Molecular Formula | C20H17ClN4O4S |
| Molecular Weight | 444.9 g/mol |
| IUPAC Name | (9S)-7-(4-chlorophenyl)-9-(2-methoxy-2-oxoethyl)-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene-4-carboxylic acid |
| Standard InChI | InChI=1S/C20H17ClN4O4S/c1-9-15-16(11-4-6-12(21)7-5-11)22-13(8-14(26)29-3)18-24-23-10(2)25(18)19(15)30-17(9)20(27)28/h4-7,13H,8H2,1-3H3,(H,27,28)/t13-/m0/s1 |
| Standard InChI Key | LZXZWZXAVDJSIL-ZDUSSCGKSA-N |
| Isomeric SMILES | CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)OC)C4=CC=C(C=C4)Cl)C(=O)O |
| SMILES | CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC)C4=CC=C(C=C4)Cl)C(=O)O |
| Canonical SMILES | CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC)C4=CC=C(C=C4)Cl)C(=O)O |
Introduction
Chemical and Structural Characteristics of PROTAC BET-Binding Moiety 2
Molecular Composition and Identification
PROTAC BET-binding moiety 2 is defined by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₇ClN₄O₄S |
| Molecular Weight | 444.89 g/mol |
| CAS Number | 916493-82-8 |
| SMILES Notation | CC1=C(SC2=C1C(=NC@HCC(=O)OC)C4=CC=C(C=C4)Cl)C(=O)O |
| Storage Conditions | Lyophilized at -20°C (desiccated) |
The compound features a thiadiazole core linked to a chlorophenyl group and a methoxy-oxoethyl side chain, which facilitates interactions with BET bromodomains . Stereochemical specificity is conferred by the (9S) configuration, critical for binding affinity .
Structural Insights from Crystallography
While no co-crystal structures of PROTAC BET-binding moiety 2 are available, analogous BET inhibitors such as JQ1 and birabresib provide mechanistic insights. For example, JQ1 derivatives engage conserved residues in the acetyl-lysine binding pocket of BET proteins, including hydrogen bonds with Asn140 and Tyr139 in BRD4-BD1 . These interactions stabilize the ternary complex between the PROTAC, BET protein, and E3 ligase, enabling ubiquitination and subsequent degradation .
Mechanism of Action in PROTAC Design
Role in Targeted Protein Degradation
As a BET-binding moiety, this compound enables the assembly of PROTACs by conjugating to E3 ligase recruiters (e.g., pomalidomide for cereblon). The heterobifunctional design facilitates:
-
Target Engagement: High-affinity binding to BET bromodomains (e.g., BRD4 BD1/BD2).
-
E3 Ligase Recruitment: Hijacking ubiquitin ligase machinery to tag BET proteins for proteasomal degradation .
Compared to traditional BET inhibitors (e.g., OTX015), PROTACs incorporating this moiety induce sustained depletion of BET proteins, leading to prolonged suppression of oncogenes like MYC and Bcl-xL .
Pharmacodynamic Advantages
PROTACs operate catalytically, enabling sub-stoichiometric activity. Studies on RIPK2-directed PROTACs demonstrate that degradation persists even after systemic clearance of the compound, a phenomenon termed the "pharmacodynamic tail" . This contrasts with inhibitors requiring continuous target occupancy, suggesting potential for lower dosing frequencies in clinical applications .
Preclinical Research and Biological Activity
In Vitro Binding Affinity
While quantitative binding data for PROTAC BET-binding moiety 2 remain undisclosed, structurally similar compounds exhibit sub-nanomolar potency. For instance, the thiadiazole-derived BET inhibitor 1q (SJ1461) achieves IC₅₀ values of 0.8 nM against BRD4-BD1 and 1.2 nM against BRD2-BD2 in TR-FRET assays . Such affinity is critical for efficient PROTAC activity, as weak target engagement limits degradation efficacy .
Antiproliferative Effects in Cancer Models
PROTACs utilizing BET-binding moieties demonstrate superior cytotoxicity compared to inhibitors. In SET2 acute myeloid leukemia cells, BET-PROTAC ARV-825 (OTX015-based) induces apoptosis at IC₅₀ values 10-fold lower than OTX015 alone . This enhanced potency stems from irreversible protein degradation versus transient inhibition .
Pharmacokinetic and Drug-like Properties
Solubility and Stability
The heterocyclic amide group in PROTAC BET-binding moiety 2 improves aqueous solubility relative to JQ1, addressing a limitation of early BET inhibitors . Lyophilized storage at -20°C ensures long-term stability, though in vivo pharmacokinetic data (e.g., half-life, bioavailability) remain unreported .
Comparative Pharmacokinetics
Therapeutic Implications and Future Directions
Oncology Applications
BET proteins regulate oncogenic transcription factors (MYC, BCL2), making their degradation a strategy for hematologic and solid tumors. PROTACs degrade BET proteins more completely than inhibitors, potentially overcoming resistance mechanisms .
Inflammatory and Autoimmune Diseases
BET bromodomains modulate NF-κB and NLRP3 inflammasome activity. Degrading BET proteins could suppress pro-inflammatory cytokines, offering a novel approach for conditions like rheumatoid arthritis .
Challenges and Optimization
Current limitations include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume